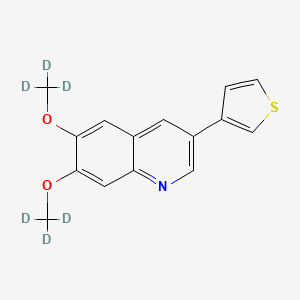
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is a deuterated derivative of 6,7-Dimethoxy-3-(3-thienyl)quinoline. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 typically involves the introduction of deuterium atoms into the parent compound, 6,7-Dimethoxy-3-(3-thienyl)quinoline. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: The use of deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms in the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated precursors. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired purity of the final product.
化学反应分析
Types of Reactions
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-2-carboxylic acid derivatives, while reduction can yield quinoline-3-ol derivatives.
科学研究应用
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3-(3-thienyl)quinoline: The non-deuterated parent compound.
6,7-Dimethoxy-2-(2-phenylethyl)chromone: A structurally similar compound with different functional groups.
3-(2-Thienyl)-L-alanine: An amino acid derivative with a thienyl group.
Uniqueness
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
生物活性
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with two methoxy groups at positions 6 and 7 and a thienyl group at position 3. This unique structure may contribute to its biological activity by facilitating interactions with biological targets.
Antiviral Activity
Recent studies have indicated that quinoline derivatives can exhibit potent antiviral properties. For instance, a study highlighted the effectiveness of certain quinoline analogues against Enterovirus D68 (EV-D68), a significant respiratory pathogen. The compounds demonstrated an EC50 value ranging from 0.05 to 0.10 μM, indicating strong antiviral activity against various strains of EV-D68 .
The mechanism of action involves the interaction with viral proteins, particularly VP1, leading to inhibition of viral replication. This suggests that this compound may possess similar antiviral properties due to its structural similarities with other effective quinoline analogues.
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer potential. Research indicates that certain quinolines can induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway .
In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in several cancer cell lines. The selectivity index (SI), calculated as CC50/EC50 ratio, provides insights into the safety profile of these compounds, with higher SI values indicating better therapeutic indices.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : By targeting viral proteins and disrupting their function.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through activation of apoptotic pathways.
- Modulation of Signaling Pathways : Influencing key cellular pathways involved in growth and survival.
Case Studies
- Antiviral Efficacy Against EV-D68 : A study demonstrated that a series of quinoline derivatives exhibited significant antiviral activity against EV-D68 in Rhabdomyosarcoma cell lines (RD cells). The findings suggested that structural optimization could enhance antiviral potency .
- Anticancer Properties : A comparative analysis of various quinoline derivatives revealed that those with methoxy substitutions had improved efficacy in inhibiting cancer cell growth compared to unsubstituted analogues. This highlights the potential role of methoxy groups in enhancing biological activity .
Data Tables
| Activity Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Antiviral (EV-D68) | 0.05 - 0.10 | >200 | >2000 |
| Anticancer | Varies by cell line | Varies | Varies |
属性
分子式 |
C15H13NO2S |
|---|---|
分子量 |
277.37 g/mol |
IUPAC 名称 |
3-thiophen-3-yl-6,7-bis(trideuteriomethoxy)quinoline |
InChI |
InChI=1S/C15H13NO2S/c1-17-14-6-11-5-12(10-3-4-19-9-10)8-16-13(11)7-15(14)18-2/h3-9H,1-2H3/i1D3,2D3 |
InChI 键 |
KGGRQYJJHXVWSI-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC2=CC(=CN=C2C=C1OC([2H])([2H])[2H])C3=CSC=C3 |
规范 SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















